2-(3-Benzofuryl)-5-methyl-1H-imidazole
Description
2-(3-Benzofuryl)-5-methyl-1H-imidazole is a heterocyclic compound featuring a benzofuran moiety fused to an imidazole ring with a methyl substituent at the 5-position. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antitumor, antifungal, and antiproliferative activities .
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(1-benzofuran-3-yl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C12H10N2O/c1-8-6-13-12(14-8)10-7-15-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,13,14) |
InChI Key |
IAZAXJGNNALJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=COC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzofuryl)-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-benzofuryl-substituted phthalides with imidazole derivatives under specific conditions . Another approach involves the photochemical synthesis of benzofuran derivatives, which can then be further functionalized to obtain the desired imidazole compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials such as benzofurans and imidazoles. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Benzofuryl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(3-Benzofuryl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(3-Benzofuryl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The benzofuran and imidazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the imidazole and benzofuran/benzimidazole rings critically influence physicochemical properties. Key comparisons include:
Table 1: Comparison of Structural Analogs
Key Observations :
- Thermal Stability : Bulky substituents (e.g., benzyl, allyl) in indole-containing analogs () result in exceptionally high melting points (>300°C), likely due to strong π-π stacking and hydrogen bonding .
- Solubility: Incorporation of hydrosulfonyl groups () or methylamino bridges () enhances water solubility, which is critical for bioavailability .
Table 2: Pharmacological Comparison
Key Insights :
- Antiproliferative Activity : Benzothiazole derivatives () demonstrate superior selectivity for cancer cells over healthy HEK-293 cells, attributed to optimized aromatic ring substitutions .
- Antifungal Activity : Methoxy and halogen substituents (e.g., ) enhance interactions with fungal enzymes, improving efficacy .
Computational and Spectroscopic Analysis
- DFT Studies : utilized B3LYP/6-31G* calculations to confirm structural stability, showing that electron-donating groups (e.g., methoxy) lower HOMO-LUMO gaps, enhancing reactivity .
- Spectral Characterization : All analogs were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirming regioselectivity and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
